Molecular Weight and Predicted Lipophilicity Differentiate Target Compound from N-hexyl Analog
The target compound (MW 197.26 g/mol) is approximately 18% smaller in molecular weight than the N-hexyl analog N-hexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide (MW 241.35 g/mol) . The allyl group contributes only three carbon atoms versus six in the hexyl chain, which predicts a measurably lower logP for the target, resulting in higher aqueous solubility and reduced non-specific protein binding potential. This distinction is important for researchers selecting building blocks for hit-to-lead optimization where smaller, less lipophilic fragments are preferred .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 197.26 |
| Comparator Or Baseline | N-hexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide (CAS 62347-71-1): 241.35 |
| Quantified Difference | Δ = 44.09 g/mol (target is ~18% lighter) |
| Conditions | Calculated from molecular formula; target: C8H11N3OS; comparator: C11H19N3OS |
Why This Matters
The lower molecular weight of the target compound confers superior compliance with lead-likeness criteria (MW < 250) relative to the hexyl analog, making it a more suitable fragment for early-stage medicinal chemistry campaigns.
